molecular formula C11H14N2O4S B8383480 Methyl 6-(1,1-dioxo-1lambda6-isothiazolidin-2-ylmethyl)nicotinate

Methyl 6-(1,1-dioxo-1lambda6-isothiazolidin-2-ylmethyl)nicotinate

Cat. No. B8383480
M. Wt: 270.31 g/mol
InChI Key: OHNKQRMEWQVXRX-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using methyl 6-bromomethylnicotinate (500 mg) and 1,1-dioxo-1λ6-isothiazolidine (290 mg) and by the reaction and treatment in the same manner as in Preparation Example 42, the title compound (429 mg) was obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:4]=1.[O:13]=[S:14]1(=[O:19])[CH2:18][CH2:17][CH2:16][NH:15]1>>[O:13]=[S:14]1(=[O:19])[CH2:18][CH2:17][CH2:16][N:15]1[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC1=NC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
290 mg
Type
reactant
Smiles
O=S1(NCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 42

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(CCC1)CC1=NC=C(C(=O)OC)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 429 mg
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.